molecular formula C13H22N4O3S B1681373 Triazamate CAS No. 112143-82-5

Triazamate

Cat. No. B1681373
M. Wt: 314.41 g/mol
InChI Key: NKNFWVNSBIXGLL-UHFFFAOYSA-N
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Description

Triazamate is a triazole insecticide . It is structurally defined as a 1H-1,2,4-triazole which is substituted at positions 1, 3, and 5 by N,N-dimethylaminocarbonyl, tert-butyl, and (2-ethoxy-2-oxoethyl)sulfanediyl groups, respectively .


Synthesis Analysis

The synthesis of triazine derivatives, which include triazamate, has been extensively studied. The literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Triazamate has a molecular formula of C13H22N4O3S . It is a compound with a triazole ring, which is substituted with different functional groups .


Chemical Reactions Analysis

Triazoles, including triazamate, are building blocks that have provided a new dimension to the design of biologically important organic molecules . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazamate is a light tan solid with a melting point of 60°C . It has a vapor pressure of 4.8 x 10^-6 torr and is soluble in methylene chloride and ethyl acetate but has a solubility of less than 1% in water .

Scientific Research Applications

General Use of Triazamate

Triazamate is an insecticide used to control aphids on a wide variety of crops . It is known for its systemic action with contact and stomach action .

Comprehensive and Detailed Summary of the Application

Triazamate is used to control aphids, including blackbean aphid, sugarbeet root aphid, and peach-potato aphid . It is applied to a variety of crops such as sugarbeet, potatoes, cotton, ornamentals, and apples .

Thorough Summary of the Results or Outcomes Obtained

The use of Triazamate has been found to be effective in controlling aphid populations on crops . This helps to protect the crops from damage and can contribute to increased yield and quality.

Specific Application: Control of Turnip Aphid

Comprehensive and Detailed Summary of the Application

In a study, the toxicity of Triazamate was tested against a laboratory and a field population of the turnip aphid, Lipaphis erysimi . The study was conducted on cabbage in the laboratory, and the efficacy of Triazamate against the aphid was tested in the field .

Thorough Summary of the Results or Outcomes Obtained

The study found that Triazamate was toxic to both the laboratory and field populations of the turnip aphid . This suggests that Triazamate could be an effective tool for controlling turnip aphid populations on cabbage crops.

Application: Control of Resistant Myzus Persicae on Sugar Beet

Comprehensive and Detailed Summary of the Application

Triazamate has been used to control resistant Myzus persicae, a species of aphid, on sugar beet crops .

Thorough Summary of the Results or Outcomes Obtained

The study found that Triazamate was effective in controlling resistant Myzus persicae on sugar beet crops . This suggests that Triazamate could be an effective tool for controlling this particular aphid species on sugar beet crops.

Application: Control of Lipaphis Erysimi on Cabbage

Comprehensive and Detailed Summary of the Application

In another study, the toxicity of Triazamate was tested against a laboratory and a field population of the turnip aphid, Lipaphis erysimi . The study was conducted on cabbage in the laboratory, and the efficacy of Triazamate against the aphid was tested in the field .

Thorough Summary of the Results or Outcomes Obtained

The study found that Triazamate was toxic to both the laboratory and field populations of the turnip aphid . This suggests that Triazamate could be an effective tool for controlling turnip aphid populations on cabbage crops.

Application: Control of Resistant Myzus Persicae on Sugar Beet

Comprehensive and Detailed Summary of the Application

Triazamate has been used to control resistant Myzus persicae, a species of aphid, on sugar beet crops .

Thorough Summary of the Results or Outcomes Obtained

The study found that Triazamate was effective in controlling resistant Myzus persicae on sugar beet crops . This suggests that Triazamate could be an effective tool for controlling this particular aphid species on sugar beet crops.

Application: Control of Lipaphis Erysimi on Cabbage

Comprehensive and Detailed Summary of the Application

In another study, the toxicity of Triazamate was tested against a laboratory and a field population of the turnip aphid, Lipaphis erysimi . The study was conducted on cabbage in the laboratory, and the efficacy of Triazamate against the aphid was tested in the field .

Thorough Summary of the Results or Outcomes Obtained

The study found that Triazamate was toxic to both the laboratory and field populations of the turnip aphid . This suggests that Triazamate could be an effective tool for controlling turnip aphid populations on cabbage crops.

Safety And Hazards

Triazamate is classified as having acute toxicity, both orally and through inhalation . It is also classified as causing serious eye irritation and being very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFWVNSBIXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034307
Record name Triazamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazamate

CAS RN

112143-82-5, 110895-43-7
Record name Triazamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazamate [ISO:BSI]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4914SW93T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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